molecular formula C11H19ClN2O B1390542 (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride CAS No. 1185293-35-9

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

Cat. No. B1390542
M. Wt: 230.73 g/mol
InChI Key: HQPFXVLHAGJYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride” is a chemical compound with the molecular formula C11H18N2O.HCl . It has a molecular weight of 230.73 . This compound is used for research and development purposes .

Scientific Research Applications

Aroma Compound Formation in Foods

One notable application of derivatives of the chemical structure is in the formation of aroma compounds in various foods. Furfuryl-pyrroles, related to the chemical structure, are known for their diverse organoleptic properties, described as roasted, chocolaty, green, horseradish-like, and mushroom-like. These compounds are detected in coffee, chocolate, popcorn, and roasted chicken. Furfuryl-amine, closely related to the chemical structure, plays a significant role in the formation of these aroma compounds through specific mechanisms involving ribose and amino acids (Nikolov & Yaylayan, 2012).

Synthesis of Pyrroles

The structure is also relevant in the synthesis of pyrroles. A study highlights a novel route to 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates, which cyclize under acidic conditions to give furans. These furans react with primary amines to yield the pyrroles in moderate yields. This pathway illustrates the versatility of the chemical structure in synthesizing complex organic compounds (Friedrich, Wächtler, & Meijere, 2002).

Biomedical Imaging

Derivatives of the chemical structure have applications in biomedical imaging. Specifically, certain sensors containing a pyridyl-amine-pyrrole group, related to the compound , have been developed for zinc (Zn(II)) detection. These sensors exhibit fluorescence turn-on in response to Zn(II) and have been used successfully in confocal microscopy studies, indicating their potential for in vivo imaging applications (Nolan et al., 2006).

Synthesis of Heteroaromatic Products

Compounds related to the chemical structure are used in the synthesis of heteroaromatic products. Decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, similar in structure, yield various disubstituted heteroaromatic products. This process showcases the chemical structure's potential in the synthesis of complex aromatic compounds (Craig et al., 2005).

Safety And Hazards

This compound is intended for research use only and should be handled under the supervision of a technically qualified individual . For detailed safety information and potential hazards, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The future directions or applications of this compound are not specified in the search results. Its use is primarily in the realm of proteomics research .

properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11;/h2,4,6,11-12H,3,5,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPFXVLHAGJYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

CAS RN

1185293-35-9
Record name 1H-Pyrrole-2-methanamine, 1-methyl-N-[(tetrahydro-2-furanyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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